molecular formula C15H12N2O3S B2818970 Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 546099-80-3

Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B2818970
CAS No.: 546099-80-3
M. Wt: 300.33
InChI Key: ZFHPMGZUQRNJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C15H12N2O3S and a molecular weight of 300.33 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyanoacetyl group, which is known for its reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free methods and the use of catalysts may also be employed to improve the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets and pathways. The cyanoacetyl group can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The thiophene ring system may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate is unique due to its combination of a cyanoacetyl group and a phenyl-substituted thiophene ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-15(19)13-11(10-5-3-2-4-6-10)9-21-14(13)17-12(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHPMGZUQRNJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.